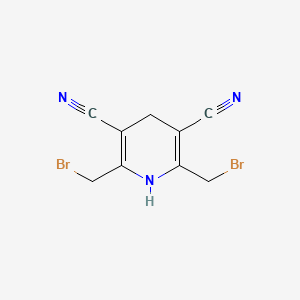
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of bromomethyl groups at the 2 and 6 positions, and cyano groups at the 3 and 5 positions on the dihydropyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile typically involves the bromination of 2,6-bis(hydroxymethyl)-1,4-dihydropyridine-3,5-dicarbonitrile. The reaction is carried out using hydrogen bromide in an aqueous medium at elevated temperatures. The reaction conditions are carefully controlled to ensure the selective bromination of the hydroxymethyl groups to bromomethyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
化学反応の分析
Types of Reactions
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Substituted dihydropyridine derivatives.
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted dihydropyridine derivatives.
科学的研究の応用
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of calcium channel blockers and other cardiovascular drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
作用機序
The mechanism of action of 2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The cyano groups can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications. The dihydropyridine ring can undergo redox reactions, further expanding its utility in chemical synthesis.
類似化合物との比較
Similar Compounds
- 2,6-Bis(bromomethyl)pyridine
- 2,6-Bis(bromomethyl)naphthalene
- 2,6-Bis(hydroxymethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
Uniqueness
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile is unique due to the presence of both bromomethyl and cyano groups on the dihydropyridine ring. This combination of functional groups provides a wide range of reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions, including nucleophilic substitution, oxidation, and reduction, sets it apart from other similar compounds.
特性
CAS番号 |
63095-16-9 |
|---|---|
分子式 |
C9H7Br2N3 |
分子量 |
316.98 g/mol |
IUPAC名 |
2,6-bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C9H7Br2N3/c10-2-8-6(4-12)1-7(5-13)9(3-11)14-8/h14H,1-3H2 |
InChIキー |
KDDJENLQURIKHA-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(NC(=C1C#N)CBr)CBr)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






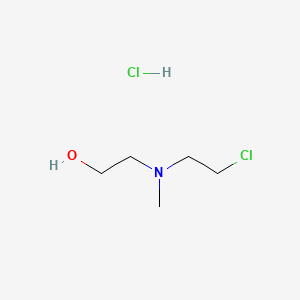
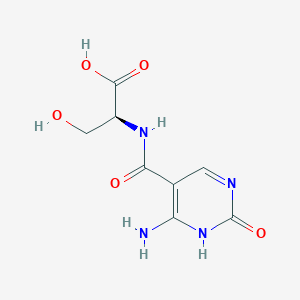
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)

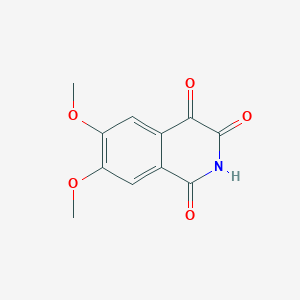
![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
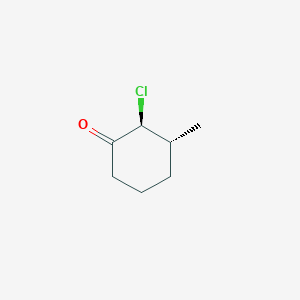
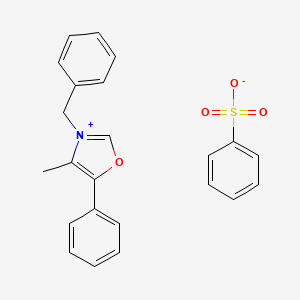
![1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt](/img/structure/B14502377.png)
![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)
